Thietane 1,1-dioxide

Description

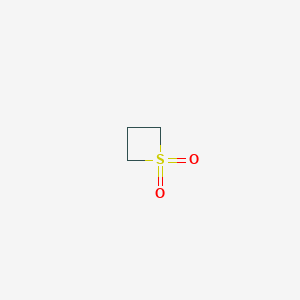

Structure

3D Structure

Properties

IUPAC Name |

thietane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c4-6(5)2-1-3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFMKFHUNDYKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295433 | |

| Record name | thietane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5687-92-3 | |

| Record name | Trimethylene sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylene sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thietane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda6-thietane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylene sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF638T3KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Thietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietane 1,1-dioxide, also known as trimethylene sulfone, is a saturated four-membered heterocyclic compound containing a sulfone functional group. This strained ring system has garnered significant interest in medicinal chemistry and materials science due to its unique stereoelectronic properties. It is often utilized as a bioisostere for other functional groups, influencing the physicochemical and pharmacological properties of parent molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of Thietane 1,1-dioxide, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Physicochemical Properties

The key physicochemical properties of Thietane 1,1-dioxide are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems, aiding in the design of novel therapeutics and materials.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₂S | [1][2][3] |

| Molecular Weight | 106.14 g/mol | [1][2] |

| Melting Point | 72-76 °C | [1] |

| Boiling Point | 180 °C at 30 mmHg | [1] |

| Density | ~1.21 g/cm³ (estimated) | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Qualitatively described as poorly soluble in polar solvents like water and more soluble in non-polar organic solvents.[4] Quantitative data is not readily available in the literature. | [4] |

| pKa | Data not readily available in the literature. The hydrogen atoms on the carbons alpha to the sulfone group are weakly acidic.[5] | [5] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of Thietane 1,1-dioxide are provided below. These protocols are adapted from standard laboratory procedures for organic compounds.

Melting Point Determination

Objective: To determine the temperature range over which Thietane 1,1-dioxide transitions from a solid to a liquid.

Methodology:

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small sample of dry Thietane 1,1-dioxide is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a rate of approximately 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (around 65 °C), the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

The experiment is repeated at least twice, and the average melting point range is reported.

-

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid Thietane 1,1-dioxide equals the external pressure.

Methodology:

-

Apparatus: Thiele tube or micro-boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or oil bath).

-

Procedure:

-

A small amount of Thietane 1,1-dioxide (approximately 0.5 mL) is placed into a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.

-

The test tube is attached to a thermometer with the bulb of the thermometer level with the sample.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or a micro-boiling point apparatus.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. The external pressure should also be recorded.

-

Density Determination

Objective: To determine the mass per unit volume of Thietane 1,1-dioxide.

Methodology:

-

Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water, ensuring no air bubbles are trapped, and weighed again (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, thoroughly dried, and then filled with molten Thietane 1,1-dioxide (heated just above its melting point). Care is taken to avoid air bubbles. The pycnometer is allowed to cool to the same temperature as the water and then weighed (m₃).

-

The density (ρ) of Thietane 1,1-dioxide is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.

-

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of Thietane 1,1-dioxide in various solvents.

Methodology:

-

Apparatus: Small test tubes, spatula, vortex mixer (optional).

-

Solvents: Water, ethanol, chloroform, acetone.

-

Procedure:

-

Approximately 10-20 mg of Thietane 1,1-dioxide is placed into four separate, labeled test tubes.

-

To each test tube, 1 mL of a different solvent (water, ethanol, chloroform, acetone) is added.

-

The test tubes are agitated vigorously (e.g., using a vortex mixer) for 1-2 minutes.

-

The tubes are allowed to stand, and the contents are visually inspected.

-

Solubility is classified as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Synthesis Pathway of Thietane 1,1-dioxide

Thietane 1,1-dioxide is commonly synthesized via a two-step process starting from 1,3-dibromopropane. The first step involves the formation of the thietane ring through a nucleophilic substitution reaction with sodium sulfide. The subsequent step is the oxidation of the sulfide to a sulfone.

Caption: Synthesis pathway of Thietane 1,1-dioxide from 1,3-dibromopropane.

Conclusion

This technical guide provides essential physicochemical data and experimental protocols for Thietane 1,1-dioxide, a compound of growing importance in scientific research and development. The provided information serves as a valuable resource for researchers working with this versatile heterocyclic scaffold, enabling a deeper understanding of its properties and facilitating its application in the design of novel molecules with desired characteristics. Further research to quantitatively determine its solubility in various solvents and its pKa would be beneficial for more precise modeling and application in drug development and materials science.

References

An In-depth Technical Guide on the Molecular Structure and Bonding in Thietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietane 1,1-dioxide, a four-membered heterocyclic sulfone, represents a significant scaffold in medicinal chemistry and materials science. Its strained ring system and the presence of the sulfonyl group impart unique physicochemical properties, influencing molecular conformation, polarity, and metabolic stability. A thorough understanding of its three-dimensional structure and the nuances of its chemical bonding is paramount for the rational design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the molecular geometry, conformational dynamics, and bonding characteristics of thietane 1,1-dioxide, drawing from experimental and theoretical studies.

Molecular Geometry

The molecular structure of thietane 1,1-dioxide has been a subject of interest, with its puckered four-membered ring being a key feature. While a definitive high-resolution gas-phase electron diffraction or microwave spectroscopy study on the parent, unsubstituted thietane 1,1-dioxide is not extensively documented in publicly available literature, valuable insights can be drawn from X-ray crystallography of its derivatives and from computational studies.

Bond Lengths and Angles

Theoretical calculations and data from substituted analogs suggest a non-planar, puckered conformation for the thietane 1,1-dioxide ring. The key geometric parameters are summarized in the table below. It is important to note that these values are derived from computational models and may vary slightly from experimental data for the unsubstituted molecule.

| Parameter | Value (Å or °) | Method | Reference |

| Bond Lengths | |||

| C-S | ~1.82 | Theoretical Calculations | |

| C-C | ~1.55 | Theoretical Calculations | |

| S=O | ~1.44 | Theoretical Calculations | |

| C-H | ~1.09 | Theoretical Calculations | |

| Bond Angles | |||

| ∠C-S-C | ~78 | Theoretical Calculations | |

| ∠S-C-C | ~88 | Theoretical Calculations | |

| ∠C-C-C | ~94 | Theoretical Calculations | |

| ∠O-S-O | ~118 | Theoretical Calculations |

Note: The values presented are approximate and intended to provide a general understanding of the molecular geometry. Precise experimental values for the unsubstituted molecule are pending definitive studies.

Ring Puckering and Conformational Dynamics

The four-membered ring of thietane 1,1-dioxide is not planar and exhibits a puckered conformation. This puckering is a consequence of the interplay between angle strain and torsional strain. The degree of puckering can be described by a puckering coordinate, which defines the displacement of the atoms from a mean plane.

The X-ray crystal structures of some substituted thietane 1,1-dioxides have shown that the ring can be either puckered or planar, depending on the nature and substitution pattern of the ring. For instance, in certain [2+2] cycloadducts, the puckering is influenced by the cis-2,4 ring substituents[1].

The conformational potential energy surface of thietane 1,1-dioxide is characterized by a double-well potential, with the planar conformation representing a barrier to inversion between the two equivalent puckered conformations. The height of this barrier is a critical parameter that governs the conformational flexibility of the ring.

References

Thietane 1,1-dioxide: A Comprehensive Technical Guide for Researchers

Abstract

Thietane 1,1-dioxide, a saturated four-membered heterocyclic sulfone, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique stereoelectronic properties, metabolic stability, and ability to act as a bioisosteric replacement for various functional groups have established it as a valuable scaffold in modern drug discovery and a versatile building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of thietane 1,1-dioxide, including its nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development, with a particular focus on its role in the design of kinase inhibitors.

Nomenclature and CAS Number

The compound is systematically named thietane 1,1-dioxide according to IUPAC nomenclature. It is also commonly referred to by several synonyms.

| Identifier | Value | Citation |

| CAS Number | 5687-92-3 | [1][2] |

| IUPAC Name | thietane 1,1-dioxide | [2] |

| Synonyms | Trimethylene sulfone, 1,1-Dioxothietane, Thietane dioxide | [1][2] |

Physicochemical Properties

Thietane 1,1-dioxide is a white to light yellow crystalline powder at room temperature. A summary of its key physicochemical properties is presented below.

| Property | Value | Citation |

| Molecular Formula | C₃H₆O₂S | [1][2] |

| Molecular Weight | 106.14 g/mol | [1] |

| Melting Point | 72 - 76 °C | [1] |

| Boiling Point | 180 °C at 30 mmHg | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

Synthesis of Thietane 1,1-dioxide: Experimental Protocols

The most common and practical synthesis of thietane 1,1-dioxide is a two-step process involving the initial synthesis of the parent heterocycle, thietane, followed by its oxidation to the corresponding sulfone.

Step 1: Synthesis of Thietane from 1,3-Dibromopropane

This procedure outlines the synthesis of thietane via the reaction of 1,3-dibromopropane with sodium sulfide.

Materials:

-

1,3-Dibromopropane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

-

To the stirred solution, add 1,3-dibromopropane dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature and then dilute with water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. Caution: Thietane is a volatile and malodorous compound.

-

The crude thietane can be purified by fractional distillation.

Step 2: Oxidation of Thietane to Thietane 1,1-dioxide

This section details two common methods for the oxidation of thietane to thietane 1,1-dioxide.

Materials:

-

Thietane

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve thietane in glacial acetic acid in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude thietane 1,1-dioxide.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Materials:

-

Thietane

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve thietane (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the excess m-CPBA by washing with a saturated solution of sodium thiosulfate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure thietane 1,1-dioxide.

Applications in Drug Discovery and Development

Thietane 1,1-dioxide and its derivatives are of significant interest to the pharmaceutical industry due to their favorable physicochemical properties. The sulfone group is a hydrogen bond acceptor and can improve the aqueous solubility of a molecule. The rigid, four-membered ring introduces a three-dimensional character, which can be advantageous for binding to protein targets. Furthermore, the thietane 1,1-dioxide moiety is often more metabolically stable than other functional groups it may replace.

Thietane 1,1-dioxide as a Bioisostere

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. The thietane 1,1-dioxide moiety has been successfully employed as a bioisostere for various groups, including gem-dimethyl, carbonyl, and other cyclic systems. This strategy can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

Thietane Derivatives as PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy.[3] Several small molecule inhibitors of PI3K have been developed, and some incorporate heterocyclic scaffolds related to thietane.

A notable example is GDC-0941 (Pictilisib) , a potent, orally bioavailable inhibitor of class I PI3K.[4] While GDC-0941 contains a thieno[3,2-d]pyrimidine core, its development highlights the utility of sulfur-containing heterocyclic systems in the design of kinase inhibitors. GDC-0941 binds to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream signaling.[4]

Figure 1. PI3K signaling pathway and inhibition by GDC-0941.

The diagram above illustrates a simplified PI3K signaling pathway. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3. This second messenger recruits and activates downstream effectors such as PDK1 and AKT, ultimately leading to the activation of mTORC1 and promoting cell growth and survival. GDC-0941, a thietane-related compound, inhibits PI3K, thereby blocking this signaling cascade.

Conclusion

Thietane 1,1-dioxide is a versatile and valuable building block for medicinal chemists and organic synthesists. Its straightforward synthesis and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutics. The successful application of related sulfur-containing heterocycles in the design of potent kinase inhibitors, such as the PI3K inhibitor GDC-0941, underscores the potential of the thietane 1,1-dioxide core in future drug discovery efforts. This guide provides the foundational knowledge and practical protocols to enable researchers to explore the full potential of this intriguing molecule.

References

Thietane 1,1-dioxide: A Comprehensive Technical Guide on its Solubility and Stability for Drug Development Professionals

An In-depth Analysis for Researchers, Scientists, and Pharmaceutical Development Professionals

Thietane 1,1-dioxide, a four-membered heterocyclic sulfone, is a versatile building block that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, puckered structure and the presence of a polar sulfonyl group impart unique physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the solubility and stability of Thietane 1,1-dioxide, offering detailed experimental protocols and critical data interpretation to support its application in drug discovery and development.

Core Physicochemical Properties

Thietane 1,1-dioxide, also known as trimethylene sulfone, is a white to light yellow crystalline powder with a melting point in the range of 72-76 °C.[1] Its molecular formula is C₃H₆O₂S, and it has a molecular weight of 106.14 g/mol .[1][3]

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₂S | [1][3] |

| Molecular Weight | 106.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 72 - 76 °C | [1] |

| Boiling Point | 180 °C at 30 mmHg | [1] |

| CAS Number | 5687-92-3 | [1][3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for Thietane 1,1-dioxide is not extensively published, an estimation can be made by examining its structural analogue, sulfolane (tetramethylene sulfone). Sulfolane is a polar aprotic solvent that is miscible with water and shows good solubility in many organic solvents.[4][5][6][7][8][9] Given the structural similarities, Thietane 1,1-dioxide is expected to exhibit moderate to good solubility in polar solvents. In contrast, the parent compound, thietane, is poorly soluble in polar solvents and more soluble in non-polar organic solvents.[10] The presence of the dioxide functional group in Thietane 1,1-dioxide significantly increases its polarity, thus enhancing its solubility in aqueous and polar organic media.

Estimated Solubility of Thietane 1,1-dioxide

The following table provides an estimated solubility profile for Thietane 1,1-dioxide based on the properties of sulfolane and general principles of chemical solubility. These values should be confirmed experimentally.

| Solvent | Estimated Solubility | Rationale |

| Water | Miscible | The highly polar sulfonyl group should allow for strong hydrogen bonding with water molecules, similar to sulfolane.[5][6][8] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | High | Expected to be highly soluble in aqueous buffers. |

| Methanol | High | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | High | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, commonly used for compound storage. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Dichloromethane | Low to Moderate | Less polar solvent. |

| Toluene | Low | Non-polar aromatic solvent.[6] |

| Hexane | Low | Non-polar aliphatic solvent. |

Stability Profile

The chemical stability of a drug candidate is paramount to ensure its safety, efficacy, and shelf-life. While some derivatives of thietane 1,1-dioxide have been reported to be stable under acidic and basic conditions, a comprehensive stability assessment under forced degradation conditions is essential.[2] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[11][12][13][14][15]

Forced Degradation Studies

Forced degradation studies should be conducted on a single batch of Thietane 1,1-dioxide to intentionally degrade the molecule under more severe conditions than accelerated stability testing.[12] The goal is to achieve a target degradation of 5-20%.[16]

| Stress Condition | Typical Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl at 60°C for up to 24 hours.[17] |

| Base Hydrolysis | 0.1 M to 1 M NaOH at 60°C for up to 8 hours.[17] |

| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) at room temperature for up to 12 hours, protected from light.[17] |

| Thermal Degradation | Dry heat at 80°C for 48 hours.[17] |

| Photostability | Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18][19][20] |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of Thietane 1,1-dioxide are provided below. These protocols are based on standard industry practices and can be adapted as needed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation and formulation development.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid Thietane 1,1-dioxide to a known volume of the test solvent (e.g., water, PBS pH 7.4, or other relevant organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of Thietane 1,1-dioxide in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a standard curve of Thietane 1,1-dioxide of known concentrations in the same solvent to quantify the solubility.

Caption: Thermodynamic Solubility Assay Workflow.

Forced Degradation Study Protocol

This protocol outlines a systematic approach to assess the intrinsic stability of Thietane 1,1-dioxide under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of Thietane 1,1-dioxide in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol). For solid-state thermal and photostability, use the neat compound.

-

Stress Conditions:

-

Hydrolytic: Treat the stock solution with acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions at elevated temperatures (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Oxidative: Treat the stock solution with 3% H₂O₂ at room temperature. Take samples at various time points and quench the reaction if necessary before analysis.

-

Thermal: Expose the solid compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours). Also, heat a solution of the compound.

-

Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m². A dark control sample should be stored under the same conditions but protected from light.[18][19][20]

-

-

Sample Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[21][22][23][24][25]

-

Data Interpretation: Calculate the percentage degradation of Thietane 1,1-dioxide under each stress condition. Identify and characterize any significant degradation products using techniques like LC-MS.

Caption: Forced Degradation Study Workflow.

Application in Drug Development

The favorable physicochemical properties of the thietane 1,1-dioxide moiety, including its potential for good aqueous solubility and metabolic stability, make it a valuable scaffold in drug design.[26] Its rigid structure can help in optimizing the conformation of a drug molecule for better target engagement.

Caption: Role in Drug Development.

Conclusion

Thietane 1,1-dioxide presents a promising scaffold for the development of new chemical entities. This guide provides a foundational understanding of its solubility and stability, along with robust experimental protocols for their determination. While quantitative data for the parent molecule is limited, the provided estimations and detailed methodologies offer a clear path for researchers to thoroughly characterize this important building block and unlock its full potential in drug discovery and development. Experimental verification of the estimated solubility and a comprehensive forced degradation study are critical next steps for any drug development program utilizing this moiety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpchem.com [cpchem.com]

- 5. Sulfolane - Wikipedia [en.wikipedia.org]

- 6. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfolane - Sciencemadness Wiki [sciencemadness.org]

- 8. Sulfolane [chemeurope.com]

- 9. Sixty Solvents [chem.rochester.edu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. database.ich.org [database.ich.org]

- 15. database.ich.org [database.ich.org]

- 16. pharmadekho.com [pharmadekho.com]

- 17. benchchem.com [benchchem.com]

- 18. database.ich.org [database.ich.org]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ikev.org [ikev.org]

- 21. japsonline.com [japsonline.com]

- 22. researchgate.net [researchgate.net]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. scispace.com [scispace.com]

- 25. Stability-indicating HPLC method for the determination of cefquinome sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. resolvemass.ca [resolvemass.ca]

history and discovery of Thietane 1,1-dioxide

An In-depth Technical Guide to the History and Discovery of Thietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietane 1,1-dioxide, a saturated four-membered heterocyclic sulfone, has emerged as a significant structural motif in medicinal chemistry and materials science. Its unique stereoelectronic properties and ability to serve as a versatile synthetic building block have led to its incorporation into a wide array of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of thietane 1,1-dioxide, with a focus on key experimental methodologies and quantitative data.

Introduction

Thietane 1,1-dioxide, also known as trimethylene sulfone, is a sulfur-containing heterocyclic compound characterized by a four-membered ring containing three carbon atoms and a sulfonyl group. This small, strained ring system imparts distinct chemical reactivity and conformational rigidity, making it an attractive component in the design of novel molecules. Its utility spans from being an intermediate in organic synthesis to a core component in the development of specialty polymers and coatings.[1] In pharmaceutical development, the thietane dioxide moiety is often employed to modulate physicochemical properties such as solubility and metabolic stability.

History and Discovery

The history of thietane derivatives dates back to the early 20th century, with the first isolation and identification of thietane and its homologues occurring in 1916. The earliest report on the synthesis of thietane also describes its conversion to thietane 1,1-dioxide. This was achieved through the oxidation of thietane using potassium permanganate, which yielded a crystalline compound with long needles and a melting point of 75.5–76°C.

A pivotal development in the synthesis of thietane 1,1-dioxides came in 1962 with the work of Stork and Borowitz. They discovered that sulfenes, generated in situ from methanesulfonyl chloride and a base, undergo [2+2] cycloaddition reactions with enamines or enol ethers to produce thietane S,S-dioxides. This discovery opened up a new and more versatile route to this class of compounds.

Physicochemical Properties

Thietane 1,1-dioxide is a white to light yellow crystalline powder at room temperature.[2] A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₂S | [2] |

| Molecular Weight | 106.14 g/mol | [2] |

| CAS Number | 5687-92-3 | [2] |

| Melting Point | 72 - 76 °C | [2] |

| Boiling Point | 180 °C / 30 mmHg | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

Spectroscopic Data

| Spectroscopy Type | Data | Reference |

| ¹H NMR | Consistent with published spectra | [3] |

| ¹³C NMR | Consistent with published spectra | [4][5] |

| Infrared (IR) | 2250, 1300, 1140, 1150 cm⁻¹ | [5] |

| Mass Spectrometry (MS) | Consistent with molecular weight | [4] |

Synthesis of Thietane 1,1-dioxide

Several synthetic routes to thietane 1,1-dioxide have been developed. The primary methods involve the oxidation of a pre-formed thietane ring or the construction of the ring via cycloaddition.

Oxidation of Thietane

The historical synthesis of thietane 1,1-dioxide involves the direct oxidation of thietane.

References

The Sulfone Group in Four-Membered Rings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Four-membered rings, such as cyclobutanes, azetidines, and thietanes, have garnered significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to introduce three-dimensional character into molecules. The incorporation of a sulfone group into these strained ring systems profoundly influences their electronic and steric properties, offering a powerful tool for modulating molecular interactions and reactivity. This technical guide provides a comprehensive overview of the electronic effects of the sulfone group within thietane, azetidine, and cyclobutane rings, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The sulfone group, with its hexavalent sulfur atom double-bonded to two oxygen atoms, is a strong electron-withdrawing group. This property arises from the high electronegativity of the oxygen atoms and the ability of the sulfur d-orbitals to participate in bonding, leading to significant inductive effects and potential for hyperconjugation. When incorporated into a four-membered ring, these electronic effects can alter bond lengths, bond angles, ring puckering, and the reactivity of adjacent functional groups. Understanding these effects is crucial for the rational design of novel therapeutics and functional materials.

Core Electronic Effects of the Sulfone Group

The primary electronic influence of the sulfone group in a four-membered ring is its potent electron-withdrawing inductive effect (-I effect) . This effect leads to a significant polarization of the C-S bonds, drawing electron density away from the carbon atoms of the ring. This electron withdrawal has several important consequences:

-

Increased Acidity of α-Protons: The electron-withdrawing nature of the sulfone group stabilizes the conjugate base formed upon deprotonation of the α-carbons, thereby increasing the acidity of the α-protons.

-

Modulation of Ring Strain: The introduction of the sulfone group can influence the strain energy of the four-membered ring. The preference of the sulfone group for specific bond angles can either alleviate or exacerbate the inherent ring strain.

-

Alteration of Ring Conformation: The steric bulk and electronic requirements of the sulfonyl group play a crucial role in determining the puckering of the four-membered ring. X-ray crystallography studies have shown that the degree of puckering can vary significantly depending on the substitution pattern on the ring.[1]

-

Activation towards Nucleophilic Attack: The electron-deficient nature of the ring carbons can make them more susceptible to nucleophilic attack, influencing the reactivity of the heterocyclic system.

The interplay of these electronic effects is critical in determining the overall chemical and physical properties of sulfone-containing four-membered rings.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison of the electronic effects of the sulfone group across different four-membered ring systems, the following tables summarize key quantitative data obtained from experimental and computational studies.

Table 1: Selected Bond Lengths (Å) from X-ray Crystallography

| Compound/Ring System | S=O Bond Length (Å) | C-S Bond Length (Å) | Reference |

| Diphenyl Sulfone (acyclic ref.) | 1.432(2) - 1.463(3) | 1.743(7) - 1.790(3) | [2] |

| 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide | 1.442(2) - 1.453(3) | - | [3][4] |

Note: Specific X-ray crystallographic data for unsubstituted or simply substituted sulfonyl-azetidines and sulfonyl-cyclobutanes is limited in the searched literature. The provided data for larger sulfone-containing rings offers a general reference for S=O and C-S bond lengths.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm)

| Compound/Ring System | Cα to Sulfone (ppm) | Cβ to Sulfone (ppm) | Reference |

| Thietane 1,1-dioxide | 55.6 | 95.1 (for cis-2,6-diethoxy) | [3] |

| Cyclobutane | 22.4 | 22.4 | [5] |

| Azetidine | 41.8 | 17.6 | General Value |

Note: The chemical shifts are highly dependent on the solvent and substituents. The electron-withdrawing effect of the sulfone group typically leads to a downfield shift (higher ppm value) for the adjacent carbon atoms compared to the parent heterocycle.

Table 3: Ring Puckering Angles from X-ray Crystallography

| Compound | Puckering Angle (°) | Reference |

| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 29.4 | [1] |

| 3,3-Diarylthietane 1,1-dioxides | 14.0 - 16.9 | [1] |

| 3-(p-Tolylthio)-3-phenylthietane 1,1-dioxide | 1 | [1] |

Note: The puckering angle is a measure of the non-planarity of the ring and is significantly influenced by the substituents and the electronic nature of the atoms within the ring.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols for the synthesis and analysis of sulfone-containing four-membered rings.

Synthesis of Thietane 1,1-dioxides

A common method for the synthesis of thietane 1,1-dioxides involves the oxidation of the corresponding thietane.

Protocol: Oxidation of 3-hydroxy-3-(4-methoxyphenyl)thietane [1]

-

Reactants: 3-hydroxy-3-(4-methoxyphenyl)thietane (1.05 g, 5 mmol) and meta-chloroperoxybenzoic acid (m-CPBA, 77%, 3.36 g, 15.0 mmol).

-

Procedure: To a solution of the thietanol in a suitable solvent (e.g., dichloromethane), add m-CPBA portion-wise at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 20–30% acetone/pentane) to afford the desired 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide.

Synthesis of N-Sulfonylazetidines

N-sulfonylazetidines can be synthesized through various methods, including the cyclization of appropriate precursors.

Protocol: General Synthesis of 1-Arenesulfonylazetidines [6]

-

Reactants: 1-Arenesulfonylaziridines and dimethylsulfoxonium methylide.

-

Procedure: Generate dimethylsulfoxonium methylide in situ from trimethylsulfoxonium iodide and a strong base (e.g., sodium hydride) in a suitable solvent like DMSO.

-

Reaction: Add the 1-arenesulfonylaziridine to the solution of the ylide. The reaction can be promoted by microwave irradiation using a solid support like alumina.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and electronic environment of molecules.

Protocol: ¹³C NMR Analysis [2]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary, and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[7]

-

Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS or the residual solvent peak). The electron-withdrawing sulfone group will cause a downfield shift of the α and β carbons.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and ring conformation.

Protocol: Single-Crystal X-ray Diffraction Analysis [8]

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the diffraction data using full-matrix least-squares methods.

-

Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, torsional angles, and to determine the ring puckering parameters.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are invaluable for probing the electronic structure of molecules.

Protocol: Geometry Optimization and Natural Bond Orbital (NBO) Analysis

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Input Structure: Build the initial 3D structure of the molecule of interest (e.g., thietane 1,1-dioxide, 3-sulfonyl-azetidine, or sulfonyl-cyclobutane).

-

Methodology:

-

Method: Choose a suitable level of theory, for example, B3LYP functional.

-

Basis Set: Select a basis set appropriate for the system, such as 6-311++G(d,p).

-

-

Calculation Type:

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy conformation of the molecule.

-

Frequency Calculation: Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

NBO Analysis: Request a Natural Bond Orbital (NBO) analysis to obtain information about charge distribution, orbital occupancies, and hyperconjugative interactions.[6][9]

-

-

Analysis: Analyze the output file to extract optimized geometric parameters (bond lengths, angles), Mulliken or NBO atomic charges, and the dipole moment.[10][11][12]

Mandatory Visualizations

Caption: Inductive effect of the sulfone group on a four-membered ring.

Caption: Workflow for synthesis and analysis of sulfonyl-heterocycles.

Conclusion

The incorporation of a sulfone group into four-membered rings provides a versatile strategy for tuning the electronic properties of these important heterocyclic scaffolds. The strong electron-withdrawing nature of the sulfone group significantly impacts the geometry, reactivity, and acidity of the ring system. This guide has provided a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. For researchers in drug discovery and materials science, a thorough comprehension of these principles is essential for the design of next-generation molecules with tailored properties. Further comparative studies, particularly employing computational methods, will continue to refine our understanding and expand the synthetic utility of these fascinating compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 9. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Thietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietane 1,1-dioxide, a four-membered heterocyclic sulfone, is a structural motif of increasing interest in medicinal chemistry and materials science. Its compact, polar nature imparts unique physicochemical properties to parent molecules. A thorough understanding of its conformational landscape and inherent ring strain is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the conformational analysis and ring strain of thietane 1,1-dioxide, consolidating experimental and theoretical data, detailing relevant experimental protocols, and visualizing key concepts.

Introduction

The thietane 1,1-dioxide ring system, while sharing the four-membered architecture of cyclobutane, exhibits distinct conformational behavior due to the presence of the sulfonyl group. The interplay of angle strain, torsional strain, and transannular interactions governs the puckering of the ring. Unlike its parent compound, thietane, which has a significantly puckered conformation, thietane 1,1-dioxide presents a more nuanced and shallow potential energy surface for ring inversion. This guide delves into the quantitative aspects of this conformational preference and the associated ring strain.

Conformational Analysis

The conformation of the thietane 1,1-dioxide ring can be described by a puckering amplitude and a potential energy barrier to ring inversion. The ring can exist in a planar conformation (D2h symmetry) or a puckered conformation (Cs symmetry).

Puckering Potential and Energy Barrier

Experimental and theoretical studies indicate that thietane 1,1-dioxide possesses a very low barrier to ring puckering, suggesting a quasi-planar or very shallow puckered structure. This means the ring rapidly interconverts between two puckered conformations at room temperature.

A computational study using Density Functional Theory (DFT) at the B3LYP/6-311+G** level of theory calculated the barrier to ring puckering to be 153 cal/mol.[1] This low barrier corresponds to a temperature of 77 K, indicating rapid interconversion at ambient temperatures.[1] An experimental value for the barrier has been reported to correspond to 201 K.[1]

The puckering motion is a key dynamic feature of the ring, and the energy profile of this motion can be visualized as a double-well potential.

Figure 1: Ring puckering potential energy surface of thietane 1,1-dioxide.

Geometric Parameters

| Substituent at C3 | Puckering Angle (°) | Reference |

| 3-hydroxy-3-(4-methoxyphenyl) | 29.4 | [3] |

| 3,3-diaryl | 14.0 - 16.9 | [3] |

| 3-(p-tolyl)sulfanyl-3-methyl | ~1 | [3] |

These findings suggest that while the parent compound likely has a small degree of puckering, the ring is flexible and can be planarized or further puckered by substituents. A gas-phase electron diffraction study on the related 1,3-dithietane 1,1,3,3-tetraoxide also indicated a very flat potential energy surface, where the difference in goodness of fit for a planar ring versus one puckered by up to 9° was minimal.[1][4]

Ring Strain

The total strain energy of a cyclic molecule is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). For four-membered rings, angle strain is a significant contributor.

While a precise experimental or calculated value for the ring strain energy of thietane 1,1-dioxide is not well-documented, a value of 19.6 kcal/mol has been reported for the parent thietane.[5] The oxidation of the sulfur atom to a sulfone is expected to alter the ring geometry and, consequently, the ring strain. The C-S-C bond angle in the sulfone is likely smaller than in the sulfide, which would increase angle strain. However, changes in torsional and transannular interactions would also play a role.

Experimental Protocols

The conformational analysis of thietane 1,1-dioxide and related four-membered rings relies on a combination of spectroscopic and diffraction techniques, often complemented by computational modeling.

Vibrational Spectroscopy (Far-Infrared and Raman)

The low-frequency ring-puckering vibration is a key indicator of the conformational potential energy surface.

-

Objective: To determine the energy levels of the ring-puckering vibration and thereby deduce the potential energy function, including the barrier to planarity.

-

Methodology:

-

Sample Preparation: The thietane 1,1-dioxide sample is typically studied in the gas phase to minimize intermolecular interactions. The sample is introduced into a long-path gas cell.

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used for far-infrared measurements (typically in the 50-400 cm⁻¹ range). For Raman spectroscopy, a laser source is used to irradiate the sample, and the scattered light is analyzed by a spectrometer.

-

Data Acquisition: A series of absorption or scattering spectra are recorded. For FTIR, this involves interferograms that are then Fourier-transformed.

-

Spectral Analysis: The observed transitions corresponding to the ring-puckering mode are assigned. The pattern of these transitions (e.g., spacing between Q-branches) provides information about the shape of the potential energy function.

-

Potential Function Fitting: The observed vibrational energy levels are fitted to a one-dimensional potential function of the form V(x) = ax⁴ + bx², where 'x' is the ring-puckering coordinate. The barrier to inversion is then calculated from the parameters 'a' and 'b'. For thietane 1,1-dioxide, the ring puckering mode has been experimentally observed at 78.3 cm⁻¹.[1]

-

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia and thus its geometry.

-

Objective: To determine the precise gas-phase molecular structure (bond lengths and angles) in the ground and vibrationally excited states.

-

Methodology:

-

Sample Introduction: A gaseous sample of thietane 1,1-dioxide is introduced into the microwave spectrometer at low pressure.

-

Data Acquisition: The sample is irradiated with microwave radiation, and the absorption is measured as a function of frequency.

-

Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes (J, K). Isotopic substitution can be used to aid in the assignment and to determine the positions of individual atoms.

-

Structural Determination: The rotational constants (A, B, C) are determined from the frequencies of the assigned transitions. These constants are then used to fit the molecular geometry (bond lengths and angles) through a least-squares procedure.

-

Gas-Phase Electron Diffraction

This technique provides information about the radial distribution of atoms in a molecule.

-

Objective: To determine the average molecular structure in the gas phase.

-

Methodology:

-

Experiment: A high-energy beam of electrons is scattered by a jet of the gaseous sample.

-

Data Collection: The scattered electron intensity is measured as a function of the scattering angle.

-

Data Analysis: The molecular scattering component is extracted and used to generate a radial distribution curve, which shows the distribution of interatomic distances.

-

Structure Refinement: A model of the molecular geometry is refined to give the best fit to the experimental data.

-

Computational Chemistry

-

Objective: To calculate the molecular geometry, vibrational frequencies, and the potential energy surface for ring puckering.

-

Methodology:

-

Method Selection: Ab initio methods (like Møller-Plesset perturbation theory, MP2) or Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-311+G**) are chosen.

-

Geometry Optimization: The geometry of the molecule is optimized to find the minimum energy conformation(s) and any transition states (such as the planar conformation).

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that optimized structures are minima or transition states and to compare with experimental spectroscopic data.

-

Potential Energy Surface Scan: The energy of the molecule is calculated as a function of the ring-puckering coordinate to map out the potential energy surface and determine the barrier to inversion.

-

Figure 2: General workflow for the conformational analysis of thietane 1,1-dioxide.

Implications for Drug Development and Materials Science

The conformational flexibility and quasi-planar nature of the thietane 1,1-dioxide ring have important implications:

-

Scaffold Design: As a bioisostere for other four-membered rings or larger groups, its low conformational preference may allow for better adaptation to binding pockets of biological targets.

-

Physicochemical Properties: The highly polar sulfone group and the compact structure influence solubility, lipophilicity, and metabolic stability. Understanding the ring's conformation is key to predicting these properties.

-

Materials Science: In the design of polymers and other materials, the geometry of the thietane 1,1-dioxide unit will influence packing, crystallinity, and bulk material properties.

Conclusion

The conformational analysis of thietane 1,1-dioxide reveals a molecule with a shallow double-well potential for ring puckering, leading to a quasi-planar average structure at room temperature. The barrier to planarity is low, and the puckering angle is highly sensitive to substitution. While a definitive value for the ring strain energy remains to be established, it is a critical parameter influencing the reactivity of this heterocyclic system. The experimental and computational protocols outlined in this guide provide a framework for further investigation into this important structural motif, which holds significant promise for applications in medicinal chemistry and materials science.

References

Unlocking the Potential of Thietane 1,1-Dioxide: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Materials Science

Thietane 1,1-dioxide, a four-membered heterocyclic sulfone, is emerging as a compelling structural motif for researchers in drug development and materials science. Its unique combination of properties—polarity, metabolic stability, and three-dimensional character—offers a versatile platform for the design of novel therapeutics and advanced polymers. This technical guide provides a comprehensive overview of potential research areas for thietane 1,1-dioxide, detailing synthetic methodologies, key reactions, and opportunities for innovation.

Core Properties and Synthetic Strategies

Thietane 1,1-dioxide's rigid, puckered four-membered ring and the electron-withdrawing nature of the sulfone group impart distinct physicochemical properties. It is a polar, water-soluble solid with a high melting point, characteristics that can be advantageous in modulating the properties of larger molecules.[1][2]

The synthesis of the thietane 1,1-dioxide core and its derivatives can be achieved through several key strategies, primarily involving the oxidation of the corresponding thietane or thietan-3-one precursors.

Synthesis of Substituted Thietane 1,1-Dioxides

A prevalent strategy for accessing a diverse range of derivatives involves the synthesis of 3-substituted thietan-3-ols followed by oxidation. The parent thietan-3-one serves as a versatile starting material for the introduction of various substituents at the 3-position via reactions with organometallic reagents such as Grignard or organolithium reagents. Subsequent oxidation of the resulting tertiary alcohols, commonly with meta-chloroperoxybenzoic acid (m-CPBA), affords the corresponding 3-hydroxy-3-substituted thietane 1,1-dioxides in good yields.[3][4][5][6]

Table 1: Synthesis of 3-Aryl-3-hydroxythietane 1,1-Dioxides

| Aryl Substituent | Grignard/Organolithium Reagent | Oxidation Conditions | Yield (%) | Reference |

| 4-Methoxyphenyl | 4-Methoxyphenylmagnesium bromide | m-CPBA (77%), CH₂Cl₂ | 80 | [3] |

| 2-Methoxyphenyl | 2-Iodoanisole / iPrMgCl·LiCl | m-CPBA (77%), CH₂Cl₂ | 99 | [3] |

| 3-Methoxyphenyl | 3-Methoxyphenylmagnesium bromide | m-CPBA (77%), CH₂Cl₂ | 82 | [5] |

| Benzo[d][3][7]dioxol-5-yl | 5-Bromobenzo[d][3][7]dioxole / n-BuLi | m-CPBA (77%), CH₂Cl₂ | Not Reported | [3] |

| 4-Chlorophenyl | 1-Bromo-4-chlorobenzene / n-BuLi | m-CPBA (77%), CH₂Cl₂ | 50 | [4] |

Another notable approach is the one-step conversion of cyclic α-amino ketoximes to 2-(ω-cyanoalkyl)-3-dialkylaminothietane 1,1-dioxides through a reaction with a sulfene generated in situ from methanesulfonyl chloride. This method provides access to polysubstituted thietane 1,1-dioxides with varying yields depending on the substituents.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-3-hydroxythietane 1,1-Dioxide[3]

To a solution of thietan-3-one (1.0 equiv) in anhydrous THF at -78 °C is added dropwise a solution of 4-methoxyphenylmagnesium bromide (1.1 equiv) in THF. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 3-(4-methoxyphenyl)thietan-3-ol is then dissolved in dichloromethane and cooled to 0 °C. m-CPBA (3.0 equiv, 77%) is added portion-wise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the title compound.

Key Reactions and Mechanistic Pathways

The reactivity of the thietane 1,1-dioxide ring system is dominated by reactions that leverage the electron-withdrawing nature of the sulfone group and the inherent strain of the four-membered ring. Key areas for research include cycloaddition reactions of the corresponding thiete 1,1-dioxides and nucleophilic ring-opening reactions.

Cycloaddition Reactions

Thiete 1,1-dioxides, which can be generated from 3-halothietane 1,1-dioxides via elimination, are potent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). Their electron-deficient double bond readily reacts with a variety of dienes to form bicyclic sulfonamides, which can serve as complex scaffolds for further synthetic elaboration.

Experimental Protocol: Diels-Alder Reaction of a Thiete 1,1-Dioxide (General Procedure)

A solution of the thiete 1,1-dioxide (1.0 equiv) and the diene (1.2-2.0 equiv) in a suitable solvent (e.g., toluene, xylene) is heated under reflux until the reaction is complete as monitored by TLC or NMR. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography or recrystallization to afford the Diels-Alder adduct.

Nucleophilic Ring-Opening Reactions

The strained thietane 1,1-dioxide ring is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity provides a pathway to linear sulfonated molecules with diverse functionalities. The regioselectivity of the attack is influenced by the substitution pattern on the ring.

Applications in Drug Discovery

The thietane 1,1-dioxide scaffold is increasingly being explored in medicinal chemistry as a bioisostere for other functional groups and as a core element in the design of novel therapeutic agents. Its ability to improve metabolic stability and modulate physicochemical properties makes it an attractive moiety for lead optimization.[8]

As a Bioisostere

Thietane 1,1-dioxide can serve as a bioisosteric replacement for various groups, including gem-dimethyl, carbonyl, and even peptide bonds. This substitution can lead to improved pharmacokinetic profiles, such as increased metabolic stability and altered lipophilicity, without compromising biological activity.[8]

Anticancer and Antimicrobial Agents

Derivatives of thietane 1,1-dioxide have shown promise as anticancer and antimicrobial agents. For instance, some derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Table 2: Reported Biological Activities of Thietane 1,1-Dioxide Derivatives

| Compound Class | Biological Target/Activity | Potency (IC₅₀/MIC) | Reference |

| 3-Aryl-3-hydroxythietane 1,1-dioxides | PI3Kα inhibitor | Not specified | [5] |

| Thiazine and Thiazepine-based sulfonamides | Matrix Metalloproteinase (MMP) inhibitors | IC₅₀ = 0.8 - 1.9 nM (for related structures) | |

| Thietane-containing triazoles | Antiplatelet and anticoagulant activity | Activity comparable to acetylsalicylic acid |

Note: Specific IC₅₀/MIC values for a broad range of thietane 1,1-dioxide derivatives are not extensively reported in the public domain and represent a significant area for future research.

Experimental Protocol: In Vitro Anticancer Screening Workflow

A general workflow for the initial in vitro evaluation of novel thietane 1,1-dioxide derivatives for anticancer activity is outlined below.

Applications in Materials Science

The incorporation of the thietane 1,1-dioxide moiety into polymer backbones presents an underexplored but promising research avenue. The polarity and rigidity of the ring could influence the thermal and mechanical properties of the resulting materials. Potential applications include specialty polymers with unique characteristics for coatings and adhesives.[1] Research in this area would involve the synthesis of bifunctional thietane 1,1-dioxide monomers and their subsequent polymerization.

Table 3: Potential Polymer Properties Influenced by Thietane 1,1-Dioxide Incorporation

| Property | Potential Influence of Thietane 1,1-Dioxide |

| Glass Transition Temperature (Tg) | Increase due to ring rigidity |

| Polarity / Surface Energy | Increase due to the sulfone group |

| Thermal Stability | Potentially enhanced |

| Mechanical Strength | May be influenced by ring incorporation |

Note: Experimental data on polymers containing the thietane 1,1-dioxide unit is currently very limited.

Future Research Directions

The field of thietane 1,1-dioxide chemistry is ripe for exploration. Key areas that warrant further investigation include:

-

Development of Novel Synthetic Methodologies: The discovery of new, efficient, and stereoselective methods for the synthesis of complex and diverse thietane 1,1-dioxide derivatives is crucial for expanding their application.

-

Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive studies are needed to elucidate the relationships between the substitution patterns on the thietane 1,1-dioxide ring and their biological activities. This will enable the rational design of more potent and selective therapeutic agents.

-

Exploration in Materials Science: A systematic investigation into the synthesis and characterization of polymers incorporating the thietane 1,1-dioxide moiety could lead to the discovery of new materials with unique and valuable properties.

-

Elucidation of Mechanisms of Action: For biologically active derivatives, detailed studies to unravel their precise mechanisms of action at the molecular level are essential for their further development as therapeutic candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. acs.figshare.com [acs.figshare.com]

The Ascendant Role of Thietane 1,1-Dioxide in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thietane 1,1-dioxide scaffold, a four-membered heterocyclic sulfone, has emerged from relative obscurity to become a cornerstone in contemporary organic and medicinal chemistry. Its unique stereoelectronic properties, coupled with its ability to act as a versatile synthetic intermediate and a valuable bioisostere, have cemented its importance in the development of novel therapeutics and materials. This technical guide provides a comprehensive overview of the core chemistry of thietane 1,1-dioxide, including its synthesis, reactivity, and applications, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

Core Physicochemical and Spectroscopic Data

The introduction of the sulfonyl group into the thietane ring profoundly influences its physical and chemical properties. The strong electron-withdrawing nature of the SO₂ group enhances the acidity of the α-protons and modulates the ring's conformation. Below is a compilation of key physicochemical and spectroscopic data for thietane 1,1-dioxide and its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Thietane 1,1-dioxide | C₃H₆O₂S | 106.14 | 72 - 76 | 180 / 30 | 3.35 (t, 4H), 2.35 (p, 2H) | 55.1, 21.9 | 1310, 1125 (SO₂) |

| 3-Hydroxythietane 1,1-dioxide | C₃H₆O₃S | 122.14 | 118 - 120 | - | 4.60 (p, 1H), 3.65 (dd, 2H), 3.45 (dd, 2H) | 68.2, 60.5 | 3450 (OH), 1300, 1120 (SO₂) |

| 3-Oxothietane 1,1-dioxide | C₃H₄O₃S | 120.13 | 141 - 143 | - | 4.10 (s, 4H) | 201.5, 65.8 | 1780 (C=O), 1320, 1130 (SO₂) |

| 3-Phenylthietane 1,1-dioxide | C₉H₁₀O₂S | 182.24 | 145 - 147 | - | 7.30-7.45 (m, 5H), 4.15 (t, 1H), 3.85 (t, 4H) | 138.2, 129.1, 128.5, 127.9, 58.9, 35.4 | 1305, 1128 (SO₂) |

Key Synthetic Methodologies

The synthesis of the thietane 1,1-dioxide core and its derivatives can be broadly categorized into two main strategies: the formation of the heterocyclic ring followed by oxidation, or the direct construction of the oxidized ring system.

Synthesis of the Thietane Ring

A common precursor to thietane 1,1-dioxides is the corresponding thietane. Several methods exist for the synthesis of the thietane ring.

This protocol describes a classical approach to synthesizing the parent thietane ring.[1]

Materials:

-

1,3-Dibromopropane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (0.1 mol) in a mixture of ethanol (100 mL) and water (20 mL).

-

Heat the solution to reflux.

-

Add 1,3-dibromopropane (0.09 mol) dropwise to the refluxing solution over a period of 1 hour.

-

Continue refluxing for an additional 4 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (b.p. of thietane is 94 °C).

Oxidation of Thietanes to Thietane 1,1-dioxides

The oxidation of the sulfide in the thietane ring to a sulfone is a robust and widely used method for preparing thietane 1,1-dioxides.

This protocol provides a general method for the oxidation of a thietane to its corresponding 1,1-dioxide using meta-chloroperoxybenzoic acid (m-CPBA).[2][3]

Materials:

-

Substituted thietane

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the thietane (1.0 equiv) in dichloromethane (to a concentration of ~0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2-3.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-